molecular formula C23H18ClN3O B2911047 6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-36-6

6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2911047
CAS No.: 637756-36-6
M. Wt: 387.87
InChI Key: PFNCJJHAHWRCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold, a planar fused ring system recognized for its significant potential in pharmacological research . This compound is presented as a high-purity chemical tool for investigative purposes only. The core structure is established as a DNA-intercalating agent, a mechanism crucial for its research applications in oncology . The thermal stability of the complex formed between the indoloquinoxaline core and DNA is a key parameter influencing biological activity, which is modulated by the specific side-chain substituents, such as the 3-(4-chlorophenoxy)propyl group in this derivative . This scaffold has shown a diverse pharmacological profile in preliminary studies, including cytotoxic activity against various human cancer cell lines such as lung (A-549), cervical (HeLa), and prostate (DU-145) . Furthermore, recent research on related indoloquinoxaline derivatives has highlighted their potential as bifunctional inhibitors, such as for the SHP1 enzyme, combining therapeutic and imaging capabilities, which opens avenues for theranostic development in diseases like cancer . This compound is supplied for non-clinical, in vitro research applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material using appropriate safety precautions.

Properties

IUPAC Name

6-[3-(4-chlorophenoxy)propyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c24-16-10-12-17(13-11-16)28-15-5-14-27-21-9-4-1-6-18(21)22-23(27)26-20-8-3-2-7-19(20)25-22/h1-4,6-13H,5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCJJHAHWRCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

The compound 4-(Isobutylthio)-3-nitrobenzoic acid is an organic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, agrochemicals, and material science. This article provides a comprehensive overview of its applications, supported by case studies and detailed data tables.

Medicinal Chemistry

4-(Isobutylthio)-3-nitrobenzoic acid has been explored for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity, making it a candidate for developing new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be synthesized to target specific cancer pathways. For instance, modifications to the nitro group can enhance cytotoxicity against various cancer cell lines. Studies have shown promising results in vitro, warranting further investigation into its mechanism of action.

Agrochemical Development

The compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its ability to interact with biological systems makes it valuable in designing compounds that can effectively target pests while minimizing environmental impact.

Case Study: Insecticide Formulation

A study demonstrated the efficacy of formulations containing 4-(Isobutylthio)-3-nitrobenzoic acid against common agricultural pests. The compound's unique properties enhance its performance as an insecticide, leading to increased crop yields and reduced reliance on traditional chemical pesticides.

Material Science

In material science, this compound is being investigated for its potential use in developing advanced materials with specific properties such as enhanced thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has shown that incorporating 4-(Isobutylthio)-3-nitrobenzoic acid into polymer blends can improve their thermal properties. This application is particularly relevant in creating materials for high-performance applications such as automotive parts and electronic devices.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesisAnticancer agents targeting specific pathways
AgrochemicalsIntermediate for pesticide formulationEffective insecticides improving crop yields
Material ScienceEnhances thermal stability in polymersHigh-performance automotive and electronic materials

Comparison with Similar Compounds

Comparison with Similar Indoloquinoxaline Derivatives

Structural and Functional Modifications

The pharmacological and electronic properties of indoloquinoxalines are heavily influenced by substituents at the 6-position. Below is a comparative analysis of key derivatives:

Compound Substituent Key Properties Applications
6-[3-(4-Chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline 4-Chlorophenoxypropyl Enhanced lipophilicity, potential DNA intercalation, moderate solubility Anticancer research
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11e) 4-Methoxyphenyl Highest HOMO (-5.2 eV), lowest band gap (2.8 eV), strong fluorescence Organic electronics, photovoltaics
6-(3-Phenylpropyl)-6H-indolo[2,3-b]quinoxaline (11s) Phenylpropyl High synthetic yield (91%), moderate cytotoxicity (HL-60 IC₅₀: 12 µM) Cytotoxic agents
6-(2-Methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5c) 2-Methoxyethyl Low reduction potential (-2.01 V vs Fc/Fc⁺), high solubility (>2.7 M in MeCN) Redox flow batteries
6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline Morpholin-4-yl-ethyl Strong HSA binding (static quenching), moderate DNA affinity Drug delivery, protein interaction
6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline Triazole-methyl Improved pharmacokinetics, in vitro anticancer activity (IC₅₀: 5–20 µM) Targeted cancer therapy

Pharmacological Activity

  • DNA Intercalation and Cytotoxicity: The 4-chlorophenoxypropyl substituent likely enhances DNA binding through hydrophobic interactions, similar to NCA0424 and B-220 derivatives, which exhibit high thermal stability in DNA complexes (ΔTₘ > 10°C) . However, its cytotoxicity may be lower than cyclic-substituted analogs like IDQ-5 (HL-60 IC₅₀: 8 µM) due to reduced membrane permeability . In contrast, 7H-benzo[4,5]indolo[2,3-b]quinoxaline derivatives show stronger DNA binding (lg Kₐ = 6.23–6.87) compared to 6H-indolo analogs (lg Kₐ = 5.57–5.89), suggesting annulated structures improve intercalation .
  • Antiviral Activity: The 4-chlorophenoxypropyl group may reduce antiviral efficacy compared to 6-(2-aminoethyl) derivatives, as bulky substituents hinder interaction with viral enzymes .

Electrochemical and Photochemical Properties

  • This could limit its utility in organic light-emitting diodes (OLEDs), where methoxy-substituted analogs (λmax: 396–409 nm) are preferred . Derivatives with 2-methoxyethyl side chains exhibit exceptional electrochemical stability (99.86% capacity retention over 202 cycles), outperforming chloro-substituted analogs in energy storage .

Physicochemical Properties

  • Thermal stability varies: phenylpropyl derivatives decompose above 250°C, while glycosylated analogs (e.g., N-glycosides) show lower melting points (164–216°C) due to hydrophilic modifications .

Key Research Findings and Contradictions

DNA Binding vs.

Electron-Withdrawing Groups : Chloro and fluoro substituents improve redox stability but reduce fluorescence quantum yields compared to methoxy groups .

Side Chain Length: Longer chains (e.g., 3-phenoxypropyl) improve DNA intercalation but hinder cellular uptake, highlighting a trade-off in drug design .

Biological Activity

6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indolo[2,3-b]quinoxaline family, which is recognized for its potential therapeutic applications, particularly in oncology. This compound's unique structural features may contribute significantly to its biological activities, including anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes both indole and quinoxaline moieties. The presence of a propyl chain substituted with a 4-chlorophenoxy group at the 6-position enhances its biological activity and solubility characteristics.

Chemical Information

PropertyValue
Molecular FormulaC19H19ClN2O
Molecular Weight320.82 g/mol
CAS Number116989-70-9
Density1.52 g/cm³
Boiling Point607.3 °C at 760 mmHg
Flash Point321.1 °C

Anticancer Properties

Research indicates that compounds in the indolo[2,3-b]quinoxaline class exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in tumor cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study showed that derivatives of indoloquinoxalines can significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent activity.
    • In vitro assays demonstrated that treatment with this compound resulted in increased apoptosis markers such as caspase activation and PARP cleavage.
  • Mechanism of Action :
    • The compound is believed to interact with specific kinases involved in cancer signaling pathways, disrupting critical cellular processes necessary for tumor growth and survival.

Interaction Studies

Preliminary interaction studies have indicated that this compound may bind to various biological targets, including:

  • Kinases : Inhibiting their activity could lead to reduced phosphorylation of downstream targets involved in proliferation.
  • Receptors : Potential modulation of receptor activity related to cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure TypeBiological Activity
This compoundIndolo[2,3-b]quinoxalineAnticancer potential
EllipticineIndoleAnticancer
Quinoxaline DerivativesQuinoxalineVaries (antimicrobial/anticancer)
CamptothecinIndole AlkaloidAnticancer

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